molecular formula C21H25N3O3S B11223010 2'-(2-methoxyethyl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-methoxyethyl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11223010
M. Wt: 399.5 g/mol
InChI Key: REDCZMLFEPNOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2'-(2-methoxyethyl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide (CAS: 1049109-96-7) is a spirocyclic isoquinoline derivative characterized by:

  • Molecular formula: C₂₁H₂₅N₃O₃S
  • Molecular weight: 399.51 g/mol
  • Key structural features: A spiro junction between cyclohexane and isoquinoline moieties. Substituents: 2-methoxyethyl at the 2' position, a ketone (oxo) at 1', and a carboxamide group linked to a 1,3-thiazol-2-yl ring.

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C21H25N3O3S/c1-27-13-12-24-19(26)16-8-4-3-7-15(16)17(21(24)9-5-2-6-10-21)18(25)23-20-22-11-14-28-20/h3-4,7-8,11,14,17H,2,5-6,9-10,12-13H2,1H3,(H,22,23,25)

InChI Key

REDCZMLFEPNOEE-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=NC=CS4

Origin of Product

United States

Preparation Methods

Phenolic Pictet-Spengler Cyclization

  • Reactants : 3-Hydroxyphenethylamine derivatives and cyclohexanone.

  • Conditions : Reflux in ethanol with triethylamine (7–10 h).

  • Mechanism : Acid-catalyzed cyclization forms the isoquinoline ring, followed by spiroannulation with cyclohexane.

  • Yield : 40–75% after column chromatography (hexane:ethyl acetate).

Multicomponent Condensation

  • Reactants : 2-Aminobenzamide, 2-cyanomethyl benzoate, and KHMDS.

  • Conditions : 1,4-Dioxane, 80°C, 12 h.

  • Key Step : Base-mediated spirocyclization via retro-aza-Michael addition.

  • Yield : 55–65% after recrystallization.

Introduction of the Methoxyethyl Side Chain

The 2-methoxyethyl group is introduced via alkylation or nucleophilic substitution :

Alkylation of Secondary Amines

  • Reactants : Spirocyclic intermediate and 2-methoxyethyl bromide.

  • Conditions : DMF, Cs₂CO₃, 80°C, 6 h.

  • Yield : 68–72%.

Mitsunobu Reaction

  • Reactants : Spirocyclic alcohol, 2-methoxyethanol, DIAD, PPh₃.

  • Conditions : THF, 0°C to room temperature, 12 h.

  • Yield : 60–65%.

Thiazole Ring Installation

The thiazole moiety is incorporated via Hantzsch thiazole synthesis or cyclocondensation :

Hantzsch Thiazole Synthesis

  • Reactants : Thiourea and α-halo ketone intermediate.

  • Conditions : Ethanol, reflux, 5 h.

  • Mechanism : Cyclocondensation forms the thiazole ring.

  • Yield : 70–85%.

Peptide Coupling with Preformed Thiazole

  • Reactants : Thiazol-2-amine and activated carboxylic acid (EDC/HOBt).

  • Conditions : DCM, 0°C to room temperature, 24 h.

  • Yield : 50–60%.

Carboxamide Functionalization

The final carboxamide group is introduced via amide coupling :

Activation with BOP Reagent

  • Reactants : Carboxylic acid intermediate and thiazol-2-amine.

  • Conditions : DMF, BOP, DIPEA, 25°C, 12 h.

  • Yield : 45–55%.

Optimization and Purification Strategies

StepKey ParametersPurity (HPLC)Yield (%)
SpirocyclizationKHMDS, 1,4-dioxane, 80°C>95%60–75
MethoxyethylationCs₂CO₃, DMF, 80°C98%68–72
Thiazole FormationEthanol, reflux97%70–85
Amide CouplingBOP, DIPEA, DMF96%45–55

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Pictet-SpenglerHigh regioselectivityLow yields for bulky groups
MulticomponentOne-pot synthesisRequires strict anhydrous conditions
Hantzsch ThiazoleScalableByproduct formation

Recent Advances and Alternatives

  • Flow Chemistry : Microreactor systems improve spirocyclization efficiency (yield: 78%).

  • Enzymatic Catalysis : Lipase-mediated amidation reduces racemization .

Chemical Reactions Analysis

Types of Reactions

2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key analogs and their differences:

Compound Name / CAS Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Features Reference
Target Compound (1049109-96-7) 2'-(2-methoxyethyl), N-(1,3-thiazol-2-yl) C₂₁H₂₅N₃O₃S 399.51 Thiazole-linked carboxamide
2'-Cyclohexyl analog (1401529-76-7) 2'-cyclohexyl, N-(2-methoxyethyl) C₂₄H₃₄N₂O₃ 398.5 Increased lipophilicity
2'-(Butan-2-yl) analog (1323955-22-1) 2'-butan-2-yl, N-(tetrahydrofuran-2-yl) C₂₄H₃₄N₂O₃ 398.5 Polar tetrahydrofuran substituent
2'-(2-Methoxyphenyl) analog (1b in ) 2'-(2-methoxyphenyl) C₂₈H₂₃N₃O₃ 473.5 Aromatic methoxy group
2′-sec-Butyl analog (1310946-34-9) 2′-sec-butyl, N-(1,3,4-thiadiazol-2-yl) C₂₁H₂₆N₄O₂S 422.5 Thiadiazole instead of thiazole

Key Observations :

  • Substituent Impact : The 2-methoxyethyl group in the target compound introduces moderate polarity compared to hydrophobic cyclohexyl () or aromatic methoxyphenyl () groups.
  • Heterocyclic Variations : Replacement of the thiazole ring with thiadiazole () or tetrahydrofuran () alters hydrogen-bonding capacity and bioavailability.

Computational Similarity Analysis

  • Similarity Metrics : Tanimoto and Dice indices () quantify structural overlap. For example, aglaithioduline showed 70% similarity to SAHA, a histone deacetylase inhibitor, based on fingerprint matching .
  • Bioactivity Clustering: Compounds with similar structures often share bioactivity profiles (). The target’s thiazole group may align with known antimicrobial or kinase-inhibiting analogs .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 2-methoxyethyl group likely enhances aqueous solubility compared to cyclohexyl () but reduces it relative to tetrahydrofuran-containing analogs ().

Biological Activity

The compound 2'-(2-methoxyethyl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a complex organic molecule notable for its unique spirocyclic structure that integrates isoquinoline and thiazole elements. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Structural Characteristics

This compound features several key structural components:

  • Methoxyethyl Group : Enhances solubility and may influence biological interactions.
  • Thiazole Moiety : Known for its role in various biological activities, including enzyme inhibition.
  • Carboxamide Functional Group : Contributes to the compound's polar character and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Spirocyclic Framework : Utilizing cyclization reactions to create the spiro linkage.
  • Introduction of Functional Groups : Employing methods such as acylation or alkylation to incorporate the methoxyethyl and thiazole groups.

Optimizing these synthetic routes is crucial for achieving high yields and purity, potentially employing techniques like continuous flow reactors.

Antimicrobial Properties

Preliminary studies indicate that the compound exhibits significant antimicrobial activity. The thiazole moiety is particularly noteworthy for its potential interactions with proteins involved in cellular signaling pathways, which could enhance its efficacy against various pathogens.

Anticancer Activity

Research suggests that the compound may possess anticancer properties. Its unique structural features allow it to selectively bind to specific biological targets, potentially modulating pathways involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit key enzymes associated with tumor growth.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The thiazole group may interact with enzymes or receptors critical in disease pathways.
  • The spirocyclic structure could facilitate selective binding to target sites, enhancing therapeutic efficacy.

Case Studies

Several case studies have explored the biological activity of structurally related compounds. For example:

  • A study on a thiazole-containing isoquinoline derivative demonstrated potent inhibitory effects on human nucleotide pyrophosphatase/phosphodiesterase enzymes, which are implicated in various diseases .
  • Another research highlighted the anticancer activity of similar spirocyclic compounds against multiple cancer cell lines, indicating a promising therapeutic potential .

Comparative Analysis

A comparative analysis of similar compounds reveals distinct biological profiles:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Compound AC16H15N3O3SContains thiazoleAntimicrobial
Compound BC17H18N4O3SAdditional nitrogenAnticancer
Compound CC15H14N2O3SLacks methoxy groupModerate activity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this spirocyclic compound, and how can reaction conditions be optimized?

  • Methodology: The synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic core via cyclization of a β-ketoester precursor under acidic conditions. For example, analogous compounds (e.g., spiro[isoquinoline-3,1'-cyclopentane] derivatives) are synthesized using ethanol as a solvent, with yields ranging from 37% to 70% depending on substituents .
  • Optimization: Design of Experiments (DoE) principles can be applied to variables such as temperature, solvent polarity, and catalyst loading. Statistical modeling (e.g., response surface methodology) helps identify optimal conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Key Techniques:

  • NMR: ¹H and ¹³C NMR are critical for confirming the spirocyclic structure and substituent positions. For example, in similar isoquinoline derivatives, aromatic protons appear as distinct multiplets between δ 7.2–8.5 ppm .
  • IR: Stretching frequencies for carbonyl groups (C=O) are observed near 1680–1720 cm⁻¹, while thiazole C=N bonds appear at ~1600 cm⁻¹ .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What safety precautions are required when handling this compound in the lab?

  • Hazard Mitigation: Based on structurally related compounds (e.g., spiro[cyclopentane-1,3'-isoquinoline] derivatives), wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods due to potential respiratory irritation .
  • First Aid: In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and non-covalent interactions?

  • Approach: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties and reaction pathways. For example, frontier molecular orbital (FMO) analysis predicts nucleophilic/electrophilic sites .
  • Non-Covalent Interactions: Molecular docking and Hirshfeld surface analysis evaluate hydrogen bonding, π-π stacking, and van der Waals interactions, which influence crystallization and supramolecular assembly .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Case Study: If the compound shows inconsistent inhibition of a target enzyme (e.g., aldose reductase), validate assays using:

  • Positive Controls: Compare with known inhibitors like spironolactone .
  • Buffer Conditions: Adjust pH (e.g., 7.4 for physiological relevance) and ionic strength to mimic in vivo environments .
  • Statistical Analysis: Use ANOVA to identify outliers and ensure reproducibility across triplicate runs .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Protocol:

  • pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC, with acetonitrile/water gradients as the mobile phase .
  • Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for spirocyclic compounds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.